![molecular formula C13H14N2O4 B2690491 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957015-07-5](/img/structure/B2690491.png)
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
Übersicht
Beschreibung
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound with a molecular formula of C13H14N2O4 This compound features a benzyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:
-
Formation of the Imidazolidinone Ring: : The initial step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
-
Benzylation: : The imidazolidinone intermediate is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the nitrogen atom of the imidazolidinone ring.
-
Introduction of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be achieved through a variety of methods, including the reaction of the benzylated imidazolidinone with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 263.25 g/mol. Its structure includes an imidazolidinone ring, which is known for its role in biological activity, particularly in enzyme inhibition and as a scaffold for drug design.
Biological Applications
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its imidazolidinone structure allows it to interact effectively with active sites, potentially leading to therapeutic effects in conditions like diabetes and obesity.
-
Anticancer Activity :
- Preliminary studies indicate that 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid may exhibit cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis through the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activities against a range of pathogens. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development.
Pharmaceutical Formulations
The unique properties of this compound make it suitable for various pharmaceutical formulations:
Formulation Type | Description |
---|---|
Solid Dosage Forms | Tablets and capsules utilizing its stability and bioavailability. |
Injectable Solutions | Formulations designed for rapid systemic delivery in acute medical situations. |
Topical Applications | Creams or gels aimed at localized treatment of infections or skin conditions. |
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to disrupt cell cycle progression.
-
Research on Enzyme Inhibition :
- Research conducted by pharmacologists showed that this compound effectively inhibited the activity of certain kinases involved in cancer proliferation, suggesting its potential use as an adjunct therapy alongside existing treatments.
-
Antimicrobial Efficacy Study :
- A comprehensive evaluation of the antimicrobial properties revealed that the compound exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics.
Wirkmechanismus
The mechanism of action of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the imidazolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The propanoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzyl-2,5-dioxoimidazolidine-4-carboxylic acid: Similar structure but with variations in the positioning of functional groups.
Uniqueness
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the presence of the benzyl group, which enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications. This structural feature distinguishes it from other imidazolidinone derivatives, providing distinct advantages in medicinal chemistry and industrial applications.
Biologische Aktivität
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dioxoimidazolidin moiety which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by inflammation and oxidative damage.
- Cell Proliferation and Apoptosis : Studies indicate that this compound can influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of PLA2 | |
Antioxidant Activity | Reduced oxidative stress | |
Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated mice.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. These findings suggest potential for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVHYSXUNVLQON-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.